2-(3,3-difluoropyrrolidine-1-carbonyl)-5-methylpyrazine

Medicinal Chemistry Drug Discovery Building Block

2-(3,3-Difluoropyrrolidine-1-carbonyl)-5-methylpyrazine is a synthetic, fluorinated heterocyclic amide that incorporates a 3,3-difluoropyrrolidine ring linked via a carbonyl to a 5-methylpyrazine core. The difluoropyrrolidine motif is a well-established pharmaceutical building block used to modulate basicity, lipophilicity, and metabolic stability in drug candidates, as seen in several clinical-stage dipeptidyl peptidase-4 (DPP-4) and orexin receptor modulator programs.

Molecular Formula C10H11F2N3O
Molecular Weight 227.21 g/mol
CAS No. 2034604-18-5
Cat. No. B6428517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,3-difluoropyrrolidine-1-carbonyl)-5-methylpyrazine
CAS2034604-18-5
Molecular FormulaC10H11F2N3O
Molecular Weight227.21 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=N1)C(=O)N2CCC(C2)(F)F
InChIInChI=1S/C10H11F2N3O/c1-7-4-14-8(5-13-7)9(16)15-3-2-10(11,12)6-15/h4-5H,2-3,6H2,1H3
InChIKeySGILPECQCSAGFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,3-Difluoropyrrolidine-1-carbonyl)-5-methylpyrazine (CAS 2034604-18-5): Procurement-Relevant Structural and Physicochemical Profile


2-(3,3-Difluoropyrrolidine-1-carbonyl)-5-methylpyrazine is a synthetic, fluorinated heterocyclic amide that incorporates a 3,3-difluoropyrrolidine ring linked via a carbonyl to a 5-methylpyrazine core. The difluoropyrrolidine motif is a well-established pharmaceutical building block used to modulate basicity, lipophilicity, and metabolic stability in drug candidates, as seen in several clinical-stage dipeptidyl peptidase-4 (DPP-4) and orexin receptor modulator programs [1]. However, a thorough search of primary literature, patents, and authoritative databases using the allowed sources has not yielded any quantitative comparative data specific to this exact compound. Available information is limited to vendor-generated general descriptions, which are excluded per the source policy, making it impossible to substantiate any performance differentiation claim at this time.

Why Generic Substitution is Not Scientific for 2-(3,3-Difluoropyrrolidine-1-carbonyl)-5-methylpyrazine Without Comparative Data


In the absence of publicly available, authoritative quantitative data for 2-(3,3-difluoropyrrolidine-1-carbonyl)-5-methylpyrazine, any assumption of interchangeability with close structural analogs—such as the non-fluorinated pyrrolidine, mono-fluorinated pyrrolidine, or pyrazine regioisomer variants—is scientifically unfounded. Fluorine substitution at the pyrrolidine 3-position is known to alter pKa, logD, and metabolic stability in a context-dependent manner [1], but the precise magnitude of these effects for this specific pyrazine carboxamide has not been reported. Consequently, generic substitution risks introducing uncharacterized changes in potency, selectivity, or pharmacokinetic behavior, undermining experimental reproducibility and procurement rationale.

Quantitative Differentiation Evidence for 2-(3,3-Difluoropyrrolidine-1-carbonyl)-5-methylpyrazine vs. Structural Analogs


Absence of Publicly Available Comparative Data for This Compound

An exhaustive search of primary research papers, patents (including Google Patents, WIPO, and USPTO), and authoritative databases (PubChem, ChEMBL, BindingDB) using the compound name, CAS number, IUPAC name, and SMILES string has failed to identify any study that reports quantitative data (e.g., IC50, Ki, LogD, solubility, metabolic stability, or selectivity ratios) for 2-(3,3-difluoropyrrolidine-1-carbonyl)-5-methylpyrazine alongside a defined comparator. No direct head-to-head comparison, cross-study comparable data, or reliable class-level inference exists within the permitted source scope [1].

Medicinal Chemistry Drug Discovery Building Block

Potential Application Scenarios for 2-(3,3-Difluoropyrrolidine-1-carbonyl)-5-methylpyrazine Based on Evidence Limitations


No evidence-supported application scenario can be defined

Given the complete absence of quantitative comparative evidence from permissible sources, it is not possible to identify any research or industrial application where this compound provides a demonstrable advantage over its structural analogs. The compound may serve as a synthetic intermediate in proprietary medicinal chemistry programs, but no publications confirm this within the allowed source list. Prospective users are advised to request custom comparative data from the supplier or to conduct internal head-to-head profiling before committing to procurement.

Quote Request

Request a Quote for 2-(3,3-difluoropyrrolidine-1-carbonyl)-5-methylpyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.